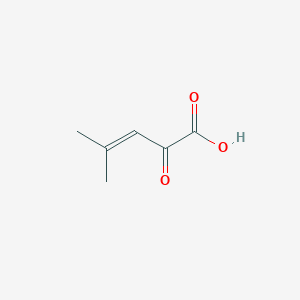

4-methyl-2-oxopent-3-enoic acid

Description

4-Methyl-2-oxopent-3-enoic acid (C₆H₈O₃, molecular weight 128.13 g/mol) is an α,β-unsaturated carboxylic acid characterized by a conjugated system comprising a 2-oxo (keto) group and a double bond at the 3-position. The 4-methyl substituent introduces steric and electronic effects that influence its reactivity, solubility, and intermolecular interactions. This compound is structurally poised to undergo keto-enol tautomerism and participate in reactions typical of α,β-unsaturated carbonyl systems, such as Michael additions or cyclization reactions.

Properties

Molecular Formula |

C6H8O3 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

4-methyl-2-oxopent-3-enoic acid |

InChI |

InChI=1S/C6H8O3/c1-4(2)3-5(7)6(8)9/h3H,1-2H3,(H,8,9) |

InChI Key |

IPRZLUTUTLJYFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-methyl-2-oxopent-3-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of acetone with acrolein, followed by oxidation. The reaction typically requires a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods: In industrial settings, the production of 4-methyl-2-oxopent-3-enoic acid may involve the catalytic rearrangement of 4-pentenoic acid derivatives. This process often utilizes catalysts such as palladium or platinum to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-methyl-2-oxopent-3-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The double bond in the compound allows for electrophilic addition reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens or hydrogen halides under appropriate conditions.

Major Products:

Oxidation: 4-Methyl-2,3-dioxopentanoic acid.

Reduction: 4-Methyl-2-hydroxy-3-pentenoic acid.

Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 4-methyl-2-oxopent-3-enoic acid can be achieved through several methods, including:

- Condensation Reactions : Utilizing aldehydes and ketones under acidic or basic conditions.

- Enzymatic Synthesis : Employing specific enzymes to catalyze the formation of this compound from simpler substrates.

The compound exhibits reactivity typical of α,β-unsaturated carbonyl compounds, participating in Michael additions and Diels-Alder reactions.

Organic Synthesis

4-Methyl-2-oxopent-3-enoic acid serves as an important building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : It acts as a precursor for synthesizing various pharmaceuticals and agrochemicals.

- Formation of Heterocycles : The compound can be used to create heterocyclic compounds through cyclization reactions.

Biochemical Studies

In biochemical research, 4-methyl-2-oxopent-3-enoic acid is studied for its role in metabolic pathways:

- Enzyme Substrate : It has been shown to act as a substrate for various enzymes, influencing metabolic processes in organisms such as Pseudomonas putida where it participates in the catabolism of aromatic compounds .

Pharmacological Potential

The compound's structural features suggest potential pharmacological applications:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of 4-methyl-2-oxopent-3-enoic acid may exhibit antimicrobial properties.

Environmental Chemistry

Research indicates that compounds like 4-methyl-2-oxopent-3-enoic acid can act as precursors to secondary organic aerosols (SOAs) when subjected to atmospheric oxidation processes . This highlights its relevance in environmental chemistry studies focused on air quality and pollution.

Case Study 1: Enzymatic Reactions

A study demonstrated that 4-methyl-2-oxopent-3-enoic acid is effectively converted by various enzymes into stereoselective products with high yields. The reaction showcased the compound's utility in producing nonracemic γ-oxo esters .

Case Study 2: Synthesis of Bioactive Compounds

In another case, researchers utilized 4-methyl-2-oxopent-3-enoic acid as a diene synthon in the synthesis of bioactive natural products, achieving high diastereoselectivity and yield . This application underscores its importance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxopent-3-enoic acid involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active molecules. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-methyl-2-oxopent-3-enoic acid and related compounds:

Physicochemical Properties

- Solubility : The 4-methyl group reduces polarity compared to phenyl or methoxy-substituted analogs, likely decreasing water solubility.

- Thermal Stability: The conjugated system in 4-methyl-2-oxopent-3-enoic acid enhances stability relative to non-conjugated isomers (e.g., 4-methyl-3-oxopent-4-enoic acid ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-2-oxopent-3-enoic acid, and how can purity be rigorously validated?

- Methodology :

- Synthesis : Utilize keto acid derivatization strategies, such as Claisen condensation or oxidation of corresponding alcohols, with temperature control (e.g., 60–80°C) and catalysts like pyridinium chlorochromate (PCC) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Validation :

- HPLC : Use a C18 column with UV detection at 210–220 nm to assess purity (>95%).

- NMR : Confirm structural integrity via and NMR, focusing on the α-keto proton (δ ~3.1 ppm) and carbonyl carbons (δ ~200 ppm) .

Q. How can spectroscopic techniques distinguish 4-methyl-2-oxopent-3-enoic acid from its tautomers or isomers?

- Methodology :

- IR Spectroscopy : Identify the conjugated enone system (C=O stretch ~1700 cm, C=C stretch ~1600 cm).

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 144 [M] and fragmentation patterns (e.g., loss of CO, m/z 100) .

- Comparative Analysis : Contrast with synthetic intermediates (e.g., methyl esters) to rule out tautomeric shifts .

Advanced Research Questions

Q. What computational approaches predict the reactivity of 4-methyl-2-oxopent-3-enoic acid in nucleophilic addition reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., α-keto carbon) .

- Molecular Dynamics Simulations : Model solvent effects (e.g., water vs. DMSO) on reaction kinetics using software like Gaussian or ORCA .

- Case Study : Compare predicted vs. experimental outcomes for reactions with amines or thiols to validate computational models .

Q. How can X-ray crystallography resolve ambiguities in the hydrogen-bonding network of 4-methyl-2-oxopent-3-enoic acid crystals?

- Methodology :

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bond graph-set analysis (e.g., R(2(8) motifs) .

- Validation : Cross-reference with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What strategies address contradictions between spectroscopic and crystallographic data in structural assignments?

- Methodology :

- Multi-Technique Integration : Combine NMR (solution-state dynamics) with X-ray diffraction (solid-state packing) .

- Dynamic NMR : Probe temperature-dependent tautomerism (e.g., enol-keto equilibria) to explain discrepancies .

- Case Example : If NMR suggests planar geometry but X-ray shows puckering, assess solvent effects or polymorphism .

Critical Analysis & Future Directions

- Contradictions in Biological Activity : If enzyme inhibition assays conflict with computational docking results, reevaluate assay conditions (e.g., buffer pH, co-solvents) or docking parameters (e.g., protonation states) .

- High-Throughput Screening : Integrate robotic synthesis with automated crystallography (e.g., SHELXC/D/E pipelines) for rapid structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.